KKL-10

Vue d'ensemble

Description

KKL-10 est un inhibiteur de la sauvetage du ribosome bactérien de petite molécule, qui présente une activité antimicrobienne à large spectre contre les bactéries. Il est particulièrement efficace contre les souches atténuées et entièrement virulentes de Francisella tularensis, une bactérie hautement virulente .

Applications De Recherche Scientifique

KKL-10 has a wide range of scientific research applications:

Chemistry: Used as a model compound to study ribosome rescue mechanisms.

Biology: Investigated for its antimicrobial properties against various bacterial strains.

Medicine: Potential therapeutic agent for treating bacterial infections, especially those caused by .

Industry: Used in the development of new antimicrobial agents

Mécanisme D'action

Target of Action

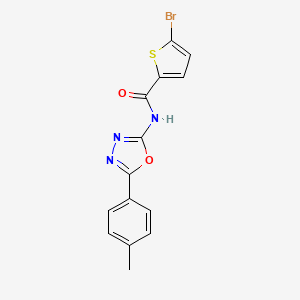

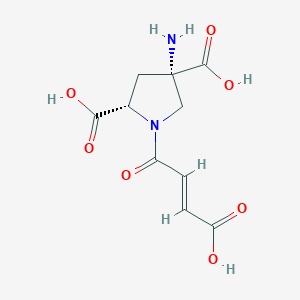

KKL-10, also known as 5-bromo-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide or 5-bromo-N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide, primarily targets the ribosome . The ribosome is a complex molecular machine that plays a crucial role in protein synthesis in cells.

Mode of Action

This compound acts as a ribosome rescue inhibitor . It inhibits the process of trans-translation, a mechanism that rescues stalled ribosomes during protein synthesis . This specific inhibition of EF-Tu•tmRNA binding is a unique mode of action .

Biochemical Pathways

The inhibition of trans-translation by this compound affects the protein synthesis pathway in bacteria . This disruption of protein synthesis leads to the arrest of bacterial growth, thereby exhibiting its antimicrobial activity .

Pharmacokinetics

The compound’s antimicrobial activity suggests that it can penetrate bacterial cells and interact with intracellular targets

Result of Action

The result of this compound’s action is the inhibition of bacterial growth. It exhibits exceptional antimicrobial activity against both attenuated and fully virulent strains of F. tularensis . It has been observed that this compound can arrest the intracellular growth of F. tularensis during all stages of infection .

Analyse Biochimique

Biochemical Properties

KKL-10 interacts with the ribosome, a complex molecular machine that synthesizes proteins in cells . It acts as a ribosome rescue inhibitor, disrupting the process of protein synthesis . The minimum inhibitory concentration (MIC) against F. tularensis strain LVS and Schu S4 are 0.12 and 0.48 μg/mL, respectively .

Cellular Effects

This compound has been found to arrest the intracellular growth of F. tularensis during all stages of infection . It does not affect macrophage viability or function . This compound produces cytotoxic effects of less than 5% at concentrations up to 17.5 μg/mL .

Molecular Mechanism

The molecular mechanism of action of this compound involves inhibiting the ribosome rescue process . This process is critical for maintaining protein synthesis, especially under stress conditions. By inhibiting this process, this compound disrupts protein synthesis, leading to the arrest of bacterial growth .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to arrest the growth of F. tularensis at all stages of infection This suggests that this compound has a stable effect over time

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de KKL-10 implique la formation d'une structure de thiophène-2-carboxamide. Les étapes clés comprennent :

Bromation : Introduction d'un atome de brome dans le cycle thiophène.

Formation d'oxadiazole : Formation du cycle oxadiazole par des réactions de cyclisation.

Amidation : Couplage du cycle oxadiazole avec le thiophène-2-carboxamide.

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :

Réactions par lots : Réaliser les réactions dans de grands réacteurs avec un contrôle précis de la température et de la pression.

Purification : Utilisation de techniques telles que la cristallisation et la chromatographie pour atteindre des niveaux de pureté élevés.

Analyse Des Réactions Chimiques

Types de réactions

KKL-10 subit diverses réactions chimiques, notamment :

Oxydation : L'atome de brome peut être oxydé dans des conditions spécifiques.

Substitution : L'atome de brome peut être substitué par d'autres groupes fonctionnels.

Réactifs et conditions courants

Agents oxydants : Peroxyde d'hydrogène ou permanganate de potassium pour les réactions d'oxydation.

Nucléophiles : Amines ou thiols pour les réactions de substitution.

Principaux produits

Dérivés oxydés : Formation de composés d'oxyde de brome.

Dérivés substitués : Formation de divers dérivés thiophéniques substitués.

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les mécanismes de sauvetage du ribosome.

Biologie : Enquête sur ses propriétés antimicrobiennes contre diverses souches bactériennes.

Médecine : Agent thérapeutique potentiel pour traiter les infections bactériennes, en particulier celles causées par .

Industrie : Utilisé dans le développement de nouveaux agents antimicrobiens

Mécanisme d'action

This compound exerce ses effets en inhibant le mécanisme de sauvetage du ribosome chez les bactéries. Il cible spécifiquement la voie de la trans-traduction, qui est essentielle à la survie bactérienne. En se liant au ribosome, this compound empêche la sauvetage des ribosomes bloqués, ce qui conduit à l'inhibition de la synthèse des protéines et à la croissance bactérienne .

Comparaison Avec Des Composés Similaires

Composés similaires

KKL-40 : Un autre inhibiteur de la sauvetage du ribosome avec des propriétés antimicrobiennes similaires.

KKL-55 : Un composé à base de tétrazole qui cible également la voie de la trans-traduction

Unicité de KKL-10

This compound est unique en raison de sa haute spécificité et de son activité à large spectre contre les souches atténuées et entièrement virulentes de Francisella tularensis. Il présente une cytotoxicité minimale pour les cellules eucaryotes, ce qui en fait un candidat prometteur pour des applications thérapeutiques .

Propriétés

IUPAC Name |

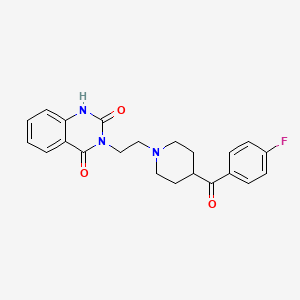

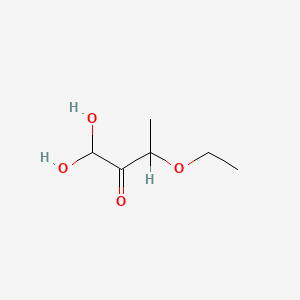

5-bromo-N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrN3O2S/c1-8-2-4-9(5-3-8)13-17-18-14(20-13)16-12(19)10-6-7-11(15)21-10/h2-7H,1H3,(H,16,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKSDWSBGDVYRKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(S3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

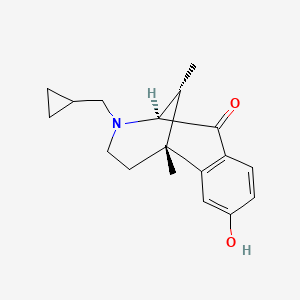

![(3S)-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[[(2S)-4-methylsulfanyl-2-[[2-(4-sulfooxyphenyl)acetyl]amino]butanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]-4-oxobutanoic acid](/img/structure/B1673591.png)